![molecular formula C5H12F2OSi B14498627 3-[Ethyl(difluoro)silyl]propan-1-ol CAS No. 63495-03-4](/img/structure/B14498627.png)
3-[Ethyl(difluoro)silyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl(difluoro)silyl]propan-1-ol is a chemical compound with the molecular formula C5H12F2OSi. It is characterized by the presence of an ethyl group, two fluorine atoms, and a silyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(difluoro)silyl]propan-1-ol typically involves the reaction of a difluorosilane precursor with a propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(difluoro)silyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[Ethyl(difluoro)silyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Ethyl(difluoro)silyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[Ethyl(difluoro)silyl]propan-1-ol include other silyl-substituted alcohols and fluorinated alcohols. Examples include:
- 3-[Methyl(difluoro)silyl]propan-1-ol
- 3-[Ethyl(trifluoro)silyl]propan-1-ol
- 3-[Ethyl(difluoro)silyl]butan-1-ol
Uniqueness
This compound is unique due to the presence of both ethyl and difluoro groups attached to the silyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications .
Properties
CAS No. |
63495-03-4 |
|---|---|
Molecular Formula |
C5H12F2OSi |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-[ethyl(difluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C5H12F2OSi/c1-2-9(6,7)5-3-4-8/h8H,2-5H2,1H3 |
InChI Key |
UDCHRVWIYDSJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCCO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


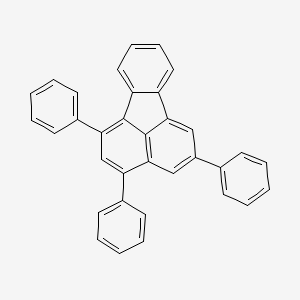
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
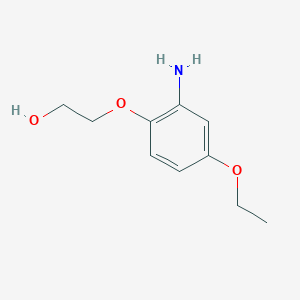
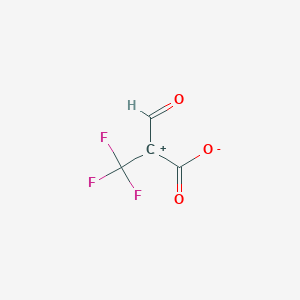
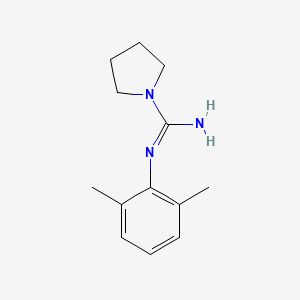
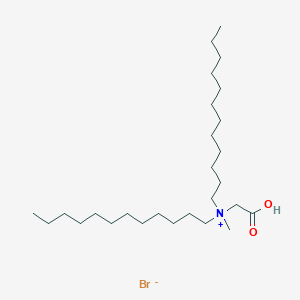
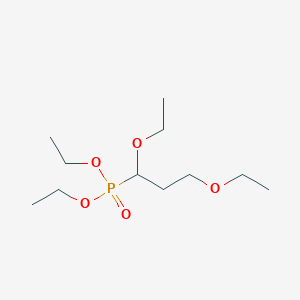
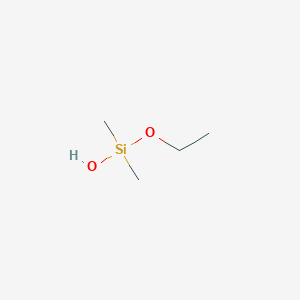
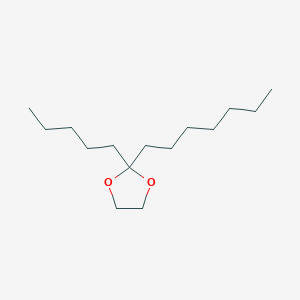
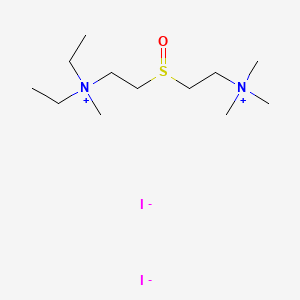
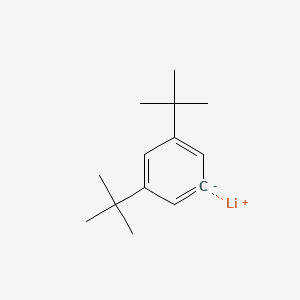
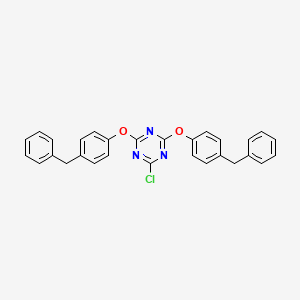
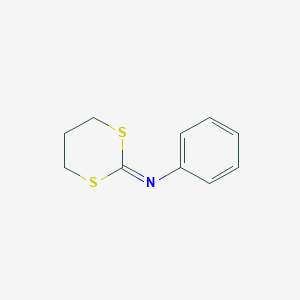
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
